molecular formula C10H20ClNO2 B13118609 tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride

tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride

Cat. No.: B13118609
M. Wt: 221.72 g/mol
InChI Key: ITDVFNDLPYKUFO-YZUKSGEXSA-N
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Description

tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is a chemical compound that features a tert-butyl group, an amino group, and a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride typically involves the reaction of tert-butyl esters with appropriate amines under controlled conditions. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanides, which proceed smoothly under metal-free conditions . Another approach utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable process compared to traditional batch methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems is particularly advantageous in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride can undergo various types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, the compound can undergo oxidation reactions.

    Reduction: Reducing agents can facilitate the reduction of specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical transformations and reaction mechanisms .

Biology

In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its structural features make it a valuable tool for investigating enzyme interactions and metabolic pathways .

Medicine

Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research .

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl(1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s tert-butyl group and amino group play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biological processes .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl (1R,2R)-1-amino-2-ethylcyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-5-7-6-10(7,11)8(12)13-9(2,3)4;/h7H,5-6,11H2,1-4H3;1H/t7-,10-;/m1./s1

InChI Key

ITDVFNDLPYKUFO-YZUKSGEXSA-N

Isomeric SMILES

CC[C@@H]1C[C@@]1(C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CCC1CC1(C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

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